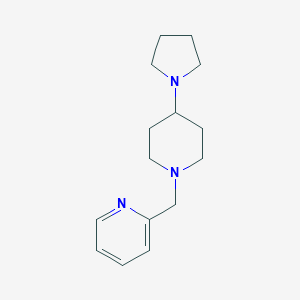![molecular formula C19H28N2O5 B247030 Ethyl 1-[3-(2,4-dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B247030.png)
Ethyl 1-[3-(2,4-dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[3-(2,4-dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxylate is a complex organic compound that belongs to the class of piperidine carboxylates This compound is characterized by the presence of a piperidine ring, a carboxylate group, and a 2,4-dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-(2,4-dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 2,4-dimethoxyphenyl group: This step involves the reaction of the piperidine intermediate with 2,4-dimethoxyphenylamine in the presence of suitable catalysts.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.
化学反应分析
Types of Reactions
Ethyl 1-[3-(2,4-dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
Ethyl 1-[3-(2,4-dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 1-[3-(2,4-dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound shares the 2,4-dimethoxyphenyl group and is known for its biological activity.
Ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylate: Another compound with a similar structural motif.
Uniqueness
Ethyl 1-[3-(2,4-dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxylate is unique due to its specific combination of functional groups and the presence of the piperidine ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C19H28N2O5 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
ethyl 1-[3-(2,4-dimethoxyanilino)-3-oxopropyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C19H28N2O5/c1-4-26-19(23)14-7-10-21(11-8-14)12-9-18(22)20-16-6-5-15(24-2)13-17(16)25-3/h5-6,13-14H,4,7-12H2,1-3H3,(H,20,22) |
InChI 键 |
KVRXAXIARLEMRH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
规范 SMILES |
CCOC(=O)C1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Methoxy-5-methyl-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246949.png)
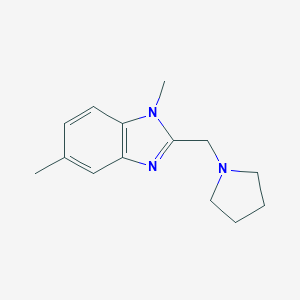
![2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)
![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)
![4-[1-(3,4,5-Trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B246955.png)
![4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B246956.png)
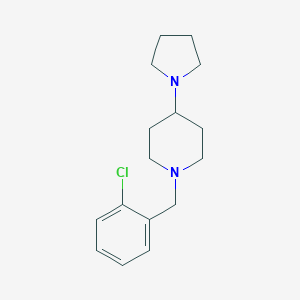
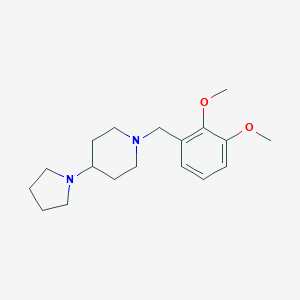
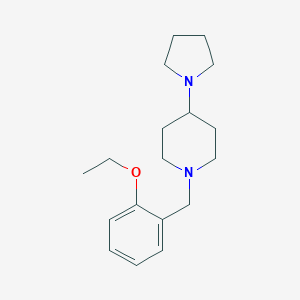

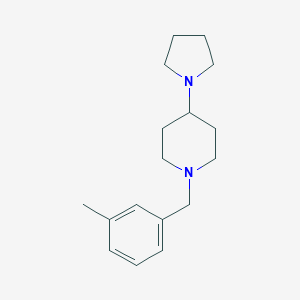
![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)
![3-{[4-(1-PYRROLIDINYL)PIPERIDINO]METHYL}-1H-INDOLE](/img/structure/B246968.png)
